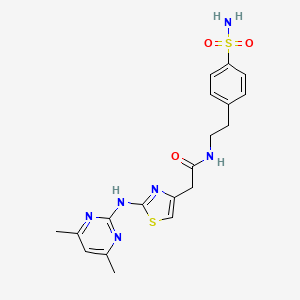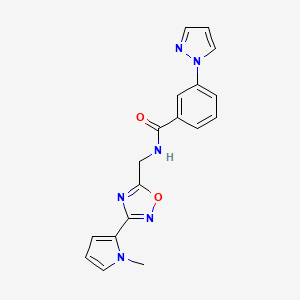![molecular formula C12H16Cl3N B2802540 2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride CAS No. 2060008-02-6](/img/structure/B2802540.png)
2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride” is a complex organic molecule. It appears to be related to Sertraline Hydrochloride1, which is an antidepressant of the selective serotonin reuptake inhibitor (SSRI) class1. However, specific information about this compound is limited and it may not have been fully studied or characterized.
Synthesis Analysis
The synthesis of such compounds often involves complex organic chemistry reactions. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a common scaffold in drug discovery and is often used by medicinal chemists to obtain compounds for the treatment of human diseases2. The synthesis strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings2. However, the specific synthesis process for “2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride” is not readily available in the literature.Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as LC-MS and NMR3. However, specific structural data for “2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride” is not readily available. The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom2, and a dichlorophenyl group4.
Chemical Reactions Analysis
The chemical reactions involving “2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride” are not readily available in the literature. However, compounds containing a pyrrolidine ring are known to undergo a variety of chemical reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. However, specific data for “2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride” is not readily available.Applications De Recherche Scientifique
Synthesis and Chemical Properties
2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride is involved in various synthesis and chemical property studies. For instance, the synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride from diphenylmethyl 7-amino-3-chloromethyl-3-cephem-4-carboxylate hydrochloride by condensation, N-alkylation, and hydrolysis shows its utility in creating complex molecules with high purity suitable for scale-up production (Cheng Qing-fang, 2005). Similarly, the compound has been utilized in the synthesis of 3,4-Dichlorophenylhydrazine hydrochloride, demonstrating its importance in the creation of specialized chemical entities (Li Wei-guo, 2012).
Chemical Interaction and Cocrystallization
Research on chemical interactions and cocrystallization involving compounds related to 2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride, such as studies on cocrystals of 2,6-dichloroaniline and 2,6-dichlorophenol, reveals the capacity of dichlorophenyl compounds to form definite synthon motifs leading to complex crystal-packing arrangements (Valeska Gerhardt & M. Bolte, 2015). These studies showcase the structural versatility and potential applications of such compounds in material science.
Antidepressant Synthesis
The compound's structural framework is also pivotal in pharmaceutical synthesis, such as the improved industrial synthesis of the antidepressant sertraline hydrochloride. This synthesis showcases the compound's role in creating pharmacologically active agents, highlighting its importance in medicinal chemistry (Krisztina Vukics et al., 2002).
Metabolic Studies
Furthermore, metabolic studies of related compounds, like the identification of urinary metabolites of clemastine after oral administration to man, indicate the compound's relevance in understanding the metabolic fate of pharmaceuticals in the body (Man-Ho Choi et al., 1999). These studies are crucial for drug development and safety evaluation.
Corrosion Inhibition
Research on thiazole derivatives as corrosion inhibitors for oil-well tubular steel in hydrochloric acid solution demonstrates the potential application of related dichlorophenyl compounds in industrial settings, highlighting their utility beyond the pharmaceutical and chemical synthesis realms (M. Yadav et al., 2015).
Safety And Hazards
The safety and hazards associated with “2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride” are not readily available in the literature. However, related compounds such as Sertraline Hydrochloride are known to be harmful if swallowed and can cause skin and eye irritation5.
Orientations Futures
The future directions for research on “2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride” could include further characterization of its physical and chemical properties, determination of its synthesis process, and investigation of its potential biological activities and applications. However, specific future directions are not readily available in the literature.
Please note that this information is based on the available literature and may not be fully accurate or complete. Further research and consultation with experts in the field may be necessary for a more comprehensive understanding of this compound.
Propriétés
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]-2-methylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N.ClH/c1-12(5-2-6-15-12)8-9-3-4-10(13)11(14)7-9;/h3-4,7,15H,2,5-6,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXFXPWKVOUXJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CC2=CC(=C(C=C2)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-yl)propanamide](/img/structure/B2802464.png)
![5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide](/img/structure/B2802465.png)

![Ethyl 5-((2-methoxybenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2802469.png)
![7-(2-ethoxyethyl)-1,3-dimethyl-8-{[(4-methylphenyl)amino]methyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2802470.png)
![4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine](/img/structure/B2802471.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2802473.png)
![Methyl 2-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzenecarboxylate](/img/structure/B2802475.png)
![tert-Butyl N-[2-(4-methoxyphenyl)propan-2-yl]carbamate](/img/structure/B2802479.png)
